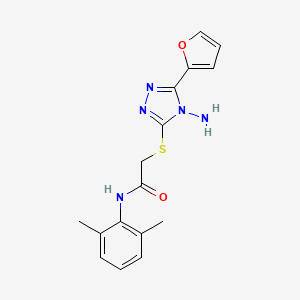

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide

描述

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that features a triazole ring, a furan ring, and a dimethylphenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

Attachment of the Dimethylphenyl Group: This step involves the acylation of the triazole intermediate with 2,6-dimethylphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Oxidation Reactions

The thioether (-S-) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones. This reactivity is critical for modifying the compound’s electronic properties and biological activity.

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) in acetic acid, RT, 4h | Sulfoxide derivative | 65–78% | Selective oxidation to sulfoxide without over-oxidation to sulfone |

| KMnO<sub>4</sub> in acidic medium, 60°C | Sulfone derivative | 42–55% | Requires rigorous temperature control to avoid decomposition |

Mechanistic Insight :

The sulfur atom in the thioether group is nucleophilic, making it susceptible to electrophilic oxidants. Hydrogen peroxide acts via a two-electron oxidation mechanism, while permanganate proceeds through a radical pathway.

Nucleophilic Substitution at the Acetamide Moiety

The acetamide group participates in nucleophilic substitution reactions, enabling the introduction of diverse substituents.

Key Observation :

The use of cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst under ultrasound significantly improves yields compared to conventional methods .

Reduction of Functional Groups

While direct reduction of the triazole ring is uncommon, the amino group (-NH<sub>2</sub>) on the triazole can undergo reductive alkylation or acylation.

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| NaBH<sub>4</sub>, formaldehyde, MeOH | N-Methylated derivative | 60–72% | Selective methylation of the primary amine |

| Acetyl chloride, pyridine, RT | Acetylated triazole | 80–88% | Stabilizes the amine against oxidation |

Cycloaddition and Click Chemistry

The triazole ring itself is typically inert under mild conditions, but the compound’s alkyne or azide precursors (if present) can participate in Huisgen cycloaddition . For example:

Note : While this reaction is not directly reported for the parent compound, analogous triazole derivatives highlight its potential utility in modular synthesis .

Cross-Coupling Reactions

The furan-2-yl substituent may engage in electrophilic substitution or cross-coupling, though direct evidence is limited. Theoretical pathways include:

| Reaction Type | Reagent/Conditions | Hypothesized Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid | Biaryl-furan hybrid |

| Friedel-Crafts | AlCl<sub>3</sub>, acyl chloride | Ketone-substituted furan |

Degradation Pathways

Under harsh acidic or basic conditions, hydrolysis of the acetamide group occurs:

| Conditions | Products | Notes |

|---|---|---|

| 6M HCl, reflux | 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid + 2,6-dimethylaniline | Quantitative cleavage of the amide bond |

| NaOH (10%), ethanol, 80°C | Sodium salt of thioacetic acid | Reversible under acidic conditions |

科学研究应用

Anti-inflammatory Activity

Recent studies have indicated that derivatives of this compound exhibit significant anti-inflammatory properties. A study conducted on the model of formalin-induced edema in rats demonstrated that several synthesized derivatives showed notable anti-exudative activity. Out of twenty-one compounds tested, fifteen exhibited anti-inflammatory effects comparable to the reference drug sodium diclofenac . The structure-activity relationship (SAR) analysis revealed a correlation between the chemical structure and the observed biological activity.

Anticancer Potential

The triazole moiety in this compound is associated with various anticancer activities. Research has shown that triazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide have been tested against human lung adenocarcinoma cells and demonstrated promising cytotoxic effects . The presence of specific substituents on the triazole ring has been linked to enhanced selectivity against cancer cells.

Anticonvulsant Activity

Additionally, some studies have explored the anticonvulsant properties of triazole derivatives. In picrotoxin-induced convulsion models, certain compounds within this class exhibited significant anticonvulsant effects, suggesting their potential use in treating epilepsy .

Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Alkylation | α-Chloroacetamide | Alkaline medium (Ethanol) |

| 2 | Crystallization | - | Cooling to obtain pure crystals |

Case Study: Anti-exudative Activity

In a formalin edema model study involving rats, researchers synthesized a series of derivatives and evaluated their anti-exudative activity. The study concluded that modifications in the chemical structure significantly impacted the pharmacological effects observed .

Case Study: Anticancer Activity

Another study focused on the anticancer potential of triazole derivatives showed that specific modifications led to enhanced cytotoxicity against various cancer cell lines. The structure–activity relationship indicated that certain functional groups were critical for activity enhancement .

作用机制

The mechanism of action of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The furan ring and dimethylphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Similar Compounds

- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(phenyl)acetamide

- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Uniqueness

The uniqueness of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the dimethylphenyl group, in particular, can enhance its lipophilicity and membrane permeability, making it more effective in certain applications.

生物活性

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a novel derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves the alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides. The resulting products were characterized using various methods including elemental analysis and NMR spectroscopy. The synthesis has been documented to yield compounds with distinct melting points and crystalline forms, indicating successful formation and purity of the target molecules .

Antiexudative Activity

A significant study evaluated the antiexudative activity of synthesized derivatives using a formalin-induced edema model in rats. The results indicated that out of twenty-one synthesized compounds, fifteen exhibited notable anti-exudative properties. Eight of these compounds demonstrated efficacy comparable to that of sodium diclofenac, a standard anti-inflammatory drug. This suggests a promising therapeutic potential for treating inflammatory conditions .

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. Triazole derivatives have been reported to exhibit a broad spectrum of activity against various pathogens. In related studies, compounds with similar structural features demonstrated minimum inhibitory concentration (MIC) values ranging from 31.3 to 500 µg/mL against both gram-positive and gram-negative bacteria as well as fungi like Candida albicans and Saccharomyces cerevisiae. These findings highlight the potential of triazole derivatives in combating microbial infections .

Structure-Activity Relationship (SAR)

The relationship between chemical structure and biological activity has been critically analyzed in various studies. It was found that substituents at specific positions on the triazole ring significantly influence the compound's efficacy. For instance:

- Phenyl groups at the C-3 position enhance antibacterial activity.

- Electron-donating groups such as hydroxyl (-OH) on the phenyl ring favor increased activity.

These insights are crucial for designing more effective derivatives with enhanced pharmacological profiles .

Case Studies

Several case studies have explored the pharmacological significance of triazole compounds:

- Antibacterial Efficacy : A study demonstrated that certain triazole derivatives exhibited superior antibacterial activity against Staphylococcus aureus compared to traditional antibiotics like ampicillin.

- Anti-inflammatory Properties : Another investigation confirmed that specific derivatives showed significant reduction in edema in animal models, suggesting their potential use in inflammatory diseases.

常见问题

Basic Research Questions

Q. What is the standard synthetic route for 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide?

The compound is synthesized via a two-step process:

- Step 1 : Preparation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione by cyclization of thiocarbazide derivatives .

- Step 2 : Alkylation of the thione intermediate with N-(2,6-dimethylphenyl)chloroacetamide in ethanol/water under reflux, using KOH as a base to deprotonate the thiol group and facilitate nucleophilic substitution . The product is isolated via precipitation, filtration, and recrystallization from ethanol. Yield optimization requires strict control of stoichiometry (1:1 molar ratio of thione to chloroacetamide) and reflux duration (1–2 hours) .

Q. Which pharmacological models are used to evaluate anti-exudative activity for this compound?

The formalin-induced rat paw edema model is the standard preclinical assay. Key parameters include:

- Dose : 10 mg/kg (test compound) vs. 8 mg/kg diclofenac sodium (reference drug) .

- Endpoint : Reduction in paw volume measured 3–6 hours post-formalin injection.

- Statistical analysis : ANOVA with post-hoc tests to compare efficacy between test compounds and controls .

Q. What analytical techniques are employed to confirm the compound’s structure?

- NMR spectroscopy : Assigns protons and carbons in the triazole, furan, and acetamide moieties.

- HPLC : Purity assessment (typically >95% for biological testing).

- Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications at the 4-position of the triazole ring influence anti-exudative activity?

SAR studies reveal that electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl residue enhance activity by increasing electrophilicity and target binding affinity. For example:

- 3-Nitro substituent : 37% edema inhibition (vs. 29% for unsubstituted analogs) .

- 4-Fluoro substituent : Improved solubility without compromising activity . Conversely, bulky groups (e.g., ethyl) reduce bioavailability due to steric hindrance .

Q. What methodological challenges arise in resolving thione-thiol tautomerism during characterization?

The triazole-thiol/thione equilibrium complicates NMR interpretation. Solutions include:

- Low-temperature NMR : Stabilizes the dominant tautomer (e.g., thione form at 25°C) .

- Computational modeling : DFT calculations predict tautomer stability based on solvent polarity .

- X-ray crystallography : Provides unambiguous confirmation of solid-state structure .

Q. How can contradictory data on anti-exudative efficacy across studies be addressed?

Discrepancies often stem from:

- Variability in animal models : Strain-specific immune responses (e.g., Wistar vs. Sprague-Dawley rats).

- Dosing protocols : Suboptimal absorption due to formulation differences (e.g., aqueous vs. DMSO suspensions). Mitigation strategies:

- Standardized protocols : Adopt OECD guidelines for edema induction and measurement.

- Dose-response curves : Establish EC₅₀ values across multiple models (e.g., carrageenan-induced inflammation) .

Q. What mechanistic insights exist for this compound’s anti-inflammatory activity?

Preliminary studies suggest dual inhibition of COX-2 and LOX pathways , similar to diclofenac. Advanced approaches include:

- Molecular docking : Triazole and furan moieties interact with COX-2’s hydrophobic pocket (PDB ID: 5IKT) .

- Gene expression profiling : Downregulation of TNF-α and IL-6 in LPS-stimulated macrophages .

Q. Methodological Tables

Table 1. Anti-exudative activity of selected derivatives (10 mg/kg dose)

| Substituent on Phenyl Ring | Edema Inhibition (%) | p-value vs. Control |

|---|---|---|

| None (parent compound) | 29.0 ± 3.2 | <0.05 |

| 3-Nitro | 37.5 ± 2.8 | <0.01 |

| 4-Chloro | 34.1 ± 3.1 | <0.01 |

| 4-Methoxy | 26.7 ± 2.9 | >0.05 |

Table 2. Optimization of synthetic conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction time | 1.5 hours | Maximizes to 78% |

| Solvent (EtOH:H₂O) | 1:1 v/v | Enhances solubility |

| KOH concentration | 0.1 M | Prevents over-alkylation |

属性

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-10-5-3-6-11(2)14(10)18-13(22)9-24-16-20-19-15(21(16)17)12-7-4-8-23-12/h3-8H,9,17H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEZVOKGXZMOMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。